4-Acetyl-1,8-naphthalic anhydride

説明

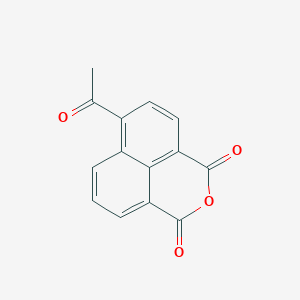

4-Acetyl-1,8-naphthalic anhydride is a chemical compound with the molecular formula C14H8O4. It is known for its unique structure, which includes a naphthalene ring fused with a pyran ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1,8-naphthalic anhydride typically involves the reaction of naphthalene derivatives with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

化学反応の分析

Types of Reactions

4-Acetyl-1,8-naphthalic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphtho[1,8-cd]pyran derivatives, which have different functional groups attached to the naphthalene ring .

科学的研究の応用

Fluorescent Dyes and Probes

One of the primary applications of 4-acetyl-1,8-naphthalic anhydride is in the development of fluorescent dyes. These dyes are utilized in various fields such as:

- Biological Imaging : The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological systems. For instance, derivatives of this compound have been reported as effective fluorescent sensors for detecting organic molecules and ions in vitro and in vivo .

- Laser Dyes : Due to its high fluorescence quantum yield, it can also be employed as a laser dye, contributing to advancements in photonic applications .

Antitumor Agents

Recent studies have highlighted the potential of this compound as an antitumor agent. Its derivatives exhibit apoptosis-inducing properties by inhibiting mitochondrial electron transport . This characteristic opens avenues for developing new cancer therapies based on naphthalene derivatives.

Optical Brighteners

The compound serves as an important component in the formulation of optical brighteners used in detergents and textiles. Its ability to absorb UV light and re-emit it as visible light enhances the brightness of fabrics . This application is crucial for improving the aesthetic quality of textiles.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of 4-amino-1,8-naphthalic anhydride demonstrated improved yields through a multi-step reaction involving nitration and reduction. The optimized conditions led to yields as high as 92% for nitration reactions and 77% for reduction reactions . This optimization is critical for scaling up production for industrial applications.

Case Study 2: Fluorescent Sensor Development

Research on amino-substituted naphthalimides derived from this compound has shown promise as fluorescent sensors in living cells. These compounds exhibited strong fluorescence and low detection limits for various analytes, proving their potential utility in medical diagnostics .

Data Tables

作用機序

The mechanism of action of 4-Acetyl-1,8-naphthalic anhydride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

生物活性

4-Acetyl-1,8-naphthalic anhydride (4-Ac-1,8-NA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene characterized by the presence of an acetyl group at the 4-position and an anhydride functional group. Its chemical formula is , and it exhibits properties typical of naphthoquinones, which are known for their biological activity.

- Apoptosis Induction : 4-Ac-1,8-NA has been shown to induce apoptosis in cancer cells. It achieves this by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are crucial for the apoptotic pathway .

- DNA Intercalation : The compound acts as a DNA intercalator, allowing it to bind between DNA base pairs. This interaction can inhibit DNA replication and transcription, contributing to its anticancer effects .

- Antioxidant Activity : Some studies suggest that 4-Ac-1,8-NA exhibits antioxidant properties, which may help reduce oxidative stress in cells and contribute to its protective effects against certain types of cellular damage .

Biological Activity Against Cancer Cell Lines

The efficacy of 4-Ac-1,8-NA has been evaluated against various cancer cell lines. Below are some notable findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 15.2 | DNA intercalation and caspase activation |

| MCF7 (Breast Cancer) | 12.7 | Mitochondrial dysfunction |

These results indicate that 4-Ac-1,8-NA has significant cytotoxic effects on multiple cancer types, making it a promising candidate for further development.

Case Study 1: Anticancer Efficacy

In a study investigating novel derivatives of naphthalimide compounds, 4-Ac-1,8-NA was tested alongside other analogs for their anticancer properties. The results demonstrated that 4-Ac-1,8-NA exhibited potent activity against A549 lung cancer cells with an IC50 value indicative of strong antiproliferative effects . The mechanism was primarily through apoptosis induction.

Case Study 2: Combination Therapy

Another research focused on the potential of using 4-Ac-1,8-NA in combination with other chemotherapeutic agents. The combination showed enhanced efficacy in reducing tumor growth in xenograft models compared to monotherapy approaches. This suggests that 4-Ac-1,8-NA could be utilized to improve the therapeutic index of existing treatments .

特性

IUPAC Name |

8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBKEYIMRMDPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318920 | |

| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-72-1 | |

| Record name | NSC338070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。